1,1'-Biphenyl, 2,2'-diethyl-

Beschreibung

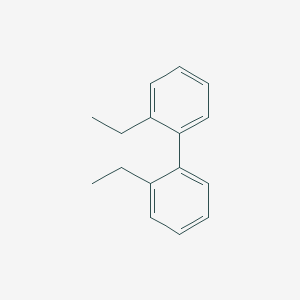

1,1'-Biphenyl, 2,2'-diethyl- (C₁₆H₁₈) is a biphenyl derivative with ethyl groups (-C₂H₅) substituted at the 2 and 2' positions of the aromatic rings. Structurally analogous to other alkylated biphenyls, this compound is characterized by increased steric bulk and hydrophobicity compared to unsubstituted biphenyl or methyl-substituted derivatives. Applications likely include its use as an intermediate in organic synthesis, a precursor for polymers, or a component in materials science due to its stable aromatic backbone and tunable substituent effects.

Eigenschaften

CAS-Nummer |

13049-35-9 |

|---|---|

Molekularformel |

C16H18 |

Molekulargewicht |

210.31 g/mol |

IUPAC-Name |

1-ethyl-2-(2-ethylphenyl)benzene |

InChI |

InChI=1S/C16H18/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3 |

InChI-Schlüssel |

VYVNYOJZPQVWHK-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1C2=CC=CC=C2CC |

Kanonische SMILES |

CCC1=CC=CC=C1C2=CC=CC=C2CC |

Andere CAS-Nummern |

13049-35-9 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular Properties of Selected Biphenyl Derivatives

*Inferred from structural analogs. †PCBs are banned due to toxicity .

Physical and Chemical Properties

- Boiling/Melting Points : Higher alkyl chain length (ethyl vs. methyl) increases molecular weight and likely elevates boiling points compared to dimethyl derivatives. Tetramethylbiphenyl (MW 210.32) and diethylbiphenyl (MW 210.32) share identical molecular weights but differ in substituent arrangement, which may lead to variations in melting points and crystal packing .

- Solubility : All alkylated biphenyls are hydrophobic, with negligible water solubility. Chlorinated analogs (PCBs) exhibit similar hydrophobicity but higher environmental persistence .

Reactivity and Stability

- Electron-Donating Effects: Ethyl groups act as electron donors via inductive effects, enhancing the electron density of the aromatic rings. This contrasts with chlorine substituents in PCBs, which withdraw electrons, reducing ring reactivity .

- Oxidative Stability : Alkylated biphenyls are generally more stable under oxidative conditions than aldehydes (e.g., [1,1'-biphenyl]-2,2'-dicarbaldehyde), which are prone to oxidation and nucleophilic attacks .

Q & A

Q. What experimental strategies optimize the synthesis of 1,1'-biphenyl, 2,2'-diethyl- to minimize by-products?

- Methodological Answer: Synthesis can employ Ullmann coupling or Suzuki-Miyaura cross-coupling, leveraging palladium catalysts for regioselective ethyl group introduction. Evidence from analogous diethyl-substituted biphenyls (e.g., 5,5'-diethyl-biphenyl-2,2'-diol) suggests using 4-ethylphenol precursors under controlled Friedel-Crafts alkylation conditions to enhance yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization reduces impurities. Monitor reaction progress using TLC and GC-MS to identify intermediate by-products.

Q. How can the purity and structural integrity of 2,2'-diethylbiphenyl be validated post-synthesis?

- Methodological Answer: Combine spectroscopic techniques:

- NMR : Compare H and C NMR peaks with computational predictions (e.g., DFT) for ethyl group positioning and biphenyl backbone symmetry.

- Mass Spectrometry : Confirm molecular ion ([M]) and fragmentation patterns using high-resolution MS (e.g., EI-MS) .

- Elemental Analysis : Validate C/H ratios within ±0.3% of theoretical values.

Cross-reference data with structurally similar compounds (e.g., 2,2'-dimethylbiphenyl) to resolve ambiguities .

Advanced Research Questions

Q. What computational methods are effective for modeling the electronic and steric effects of 2,2'-diethyl substituents on biphenyl reactivity?

- Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze:

- Torsional Angles : Ethyl groups may induce steric hindrance, altering planarity and conjugation. Compare with X-ray crystallography data from SHELX-refined structures .

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict regioselectivity in electrophilic substitution. Use Gaussian or ORCA software for simulations.

Validate models against experimental UV-Vis spectra (e.g., λmax shifts in π→π* transitions) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for 2,2'-diethylbiphenyl derivatives be resolved?

- Methodological Answer:

- Dynamic Effects : Variable-temperature NMR (e.g., 298–373 K) detects rotational barriers of ethyl groups causing signal splitting.

- Crystallography : Use SHELXL to refine X-ray structures, identifying disorder or thermal motion artifacts .

- Comparative Analysis : Overlay experimental and computational (e.g., Cambridge Structural Database) bond lengths/angles to pinpoint discrepancies .

Q. What protocols are recommended for assessing the environmental toxicity of 2,2'-diethylbiphenyl?

- Methodological Answer: Follow EPA’s biphenyl toxicological framework :

- Acute Toxicity : Use Daphnia magna or zebrafish embryos (OECD 202/203 guidelines) to determine LC50.

- Biodegradation : Conduct OECD 301F tests with activated sludge, monitoring via HPLC for metabolite formation.

- QSAR Models : Predict bioaccumulation potential using logP values and molecular descriptors (e.g., EPI Suite).

Data Analysis and Experimental Design

Q. What statistical approaches mitigate batch-to-batch variability in synthesizing 2,2'-diethylbiphenyl?

- Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design (e.g., 2<sup>k</sup>) to optimize reaction parameters (temperature, catalyst loading).

- Multivariate Analysis : Use PCA or PLS to correlate impurity profiles (GC-MS) with reaction conditions .

- Control Charts : Track yield/purity across batches using Shewhart charts to identify systemic deviations.

Q. How should researchers navigate contradictory literature on the photostability of ethyl-substituted biphenyls?

- Methodological Answer:

- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., NIST spectral databases , peer-reviewed journals) and apply Cochrane criteria to assess bias.

- Replicate Key Experiments : Standardize conditions (e.g., 365 nm UV exposure, inert atmosphere) to isolate degradation pathways.

- Mechanistic Probes : Use EPR spectroscopy to detect radical intermediates formed during photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.